Acide flufénamique

Vue d'ensemble

Description

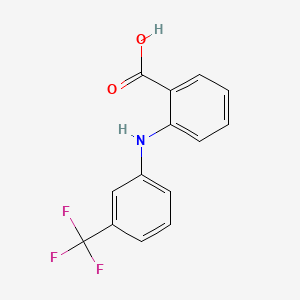

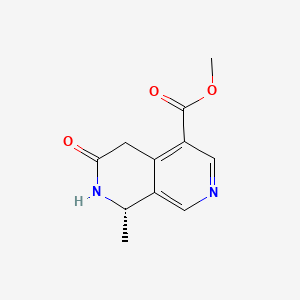

Flufenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives (or fenamate) class. It is known for its analgesic, anti-inflammatory, and antipyretic properties. Flufenamic acid is used to relieve pain associated with musculoskeletal and joint disorders and is administered both orally and topically .

In Vivo

Flufenamic acid has been studied in a variety of animal models and has been found to have analgesic, anti-inflammatory, and antipyretic activities. In mice, flufenamic acid was found to reduce the pain response to formalin, carrageenan, and prostaglandin E2. In rats, flufenamic acid was found to reduce the pain response to carrageenan, as well as reduce the inflammatory response to carrageenan and arachidonic acid.

In Vitro

Flufenamic acid has been studied in a variety of cell culture systems and has been found to have analgesic, anti-inflammatory, and antipyretic activities. In cell culture systems, flufenamic acid was found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Flufenamic acid was also found to reduce the production of nitric oxide, which is a key mediator of inflammation.

Mécanisme D'action

Flufenamic acid exerts its effects by inhibiting the synthesis and release of prostaglandins at the site of injury. Prostaglandins are responsible for causing tenderness and amplifying the action of other analgesics. Flufenamic acid inhibits calcium-activated chloride channels (CaCCs) and increases currents through TRPC6 channels while inhibiting currents through TRPC3 and TRPC7 channels . This inhibition reduces inflammation, pain, and fever .

Activité Biologique

Flufenamic acid has been found to have analgesic, anti-inflammatory, and antipyretic activities. In cell culture systems, flufenamic acid was found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Flufenamic acid was also found to reduce the production of nitric oxide, which is a key mediator of inflammation.

Biochemical and Physiological Effects

Flufenamic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, as well as reduce the production of nitric oxide, which is a key mediator of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

Flufenamic acid has several advantages and limitations for laboratory experiments. One advantage is that it has a low toxicity profile, making it safe to use in laboratory experiments. Additionally, it has a wide range of biological activities, making it useful for a variety of research applications. A limitation of flufenamic acid is that it can be difficult to synthesize in the laboratory, which can be a challenge for researchers.

Orientations Futures

The future directions for flufenamic acid research are numerous. One potential direction is to explore the use of flufenamic acid as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, flufenamic acid could be further studied for its potential use in cancer therapy, as it has been found to inhibit the growth of certain types of cancer cells. Another potential direction is to explore the use of flufenamic acid as an analgesic, as it has been found to have analgesic activities in animal models. Finally, flufenamic acid could be further studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Applications De Recherche Scientifique

Flufenamic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on ion channels and cellular signaling pathways.

Medicine: Used to treat rheumatoid arthritis, osteoarthritis, and other inflammation-related diseases.

Industry: Used in the development of new pharmaceuticals and as a standard for analytical methods .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Flufenamic acid is a non-steroidal anti-inflammatory agent that inhibits cyclooxygenase (COX), activates AMPK, and also modulates ion channels . It blocks chloride channels and L-type Ca2+ channels, and modulates non-selective cation channels (NSC), activating K+ channels .

Cellular Effects

Flufenamic acid has been proven effective in treating rheumatoid arthritis, osteoarthritis, and various inflammation-related diseases . It influences cell function by preventing the formation of prostaglandins .

Molecular Mechanism

Flufenamic acid exerts its effects at the molecular level by binding to and reducing the activity of prostaglandin F synthase and activating TRPC6 . It is also known to interact with the androgen receptor and peroxisome proliferator-activated receptors alpha and gamma .

Temporal Effects in Laboratory Settings

It is known that flufenamic acid is extensively protein-bound and undergoes hydroxylation and glucuronidation metabolism .

Dosage Effects in Animal Models

It is known that flufenamic acid is used to relieve pain associated with rheumatoid diseases .

Metabolic Pathways

Flufenamic acid is involved in the cyclooxygenase (COX) metabolic pathway . It inhibits COX, preventing the formation of prostaglandins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of flufenamic acid typically involves the Ullmann reaction, which is a coupling reaction of diaryl and halogenated aromatic hydrocarbons. The process includes the following steps:

Reaction Mixture Preparation: Pressing dimethylformamide (DMF), o-chlorobenzoic acid, and soda ash into a reaction tank and stirring to obtain a first mixture.

Heating and Dehydration: Heating the first mixture and pressing toluene, followed by heating and dehydrating.

Addition of Reagents: Adding m-amino benzotrifluoride, copper powder, and cuprous chloride into the reaction tank, stirring to obtain a second mixture, and heating and dehydrating the second mixture.

Distillation: Distilling toluene after dehydration and adding water for steam distillation.

Refluxing and Distillation: Refluxing and distilling the m-amino trifluorotoluene after the steam distillation is finished.

Industrial Production Methods

In industrial settings, the preparation of flufenamic acid involves the use of a high-efficiency Ullmann reaction composite catalyst system, which includes copper powder and cuprous chloride. This method offers mild reaction conditions, compatibility with active functional groups, improved reaction yield, shortened reaction time, and reduced energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions

Flufenamic acid undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen or the addition of hydrogen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted aromatic compounds .

Comparaison Avec Des Composés Similaires

Flufenamic acid is compared with other fenamates, such as:

- Mefenamic acid

- Meclofenamic acid

- Fusidic acid

Uniqueness

Flufenamic acid stands out due to its unique chemical structure, which includes a trifluoromethyl group. This group often improves the pharmacokinetics and bioavailability of drugs. Additionally, flufenamic acid has multiple polymorphic forms, which makes it unique among other low-molecular medicinal compounds .

Similar Compounds

- Mefenamic acid : Another fenamate with similar anti-inflammatory properties.

- Meclofenamic acid : Known for its potent anti-inflammatory effects.

- Fusidic acid : Identified as an inhibitor of SARS-CoV-2 replication, similar to flufenamic acid .

Flufenamic acid’s unique properties and wide range of applications make it a valuable compound in scientific research and medicine.

Propriétés

IUPAC Name |

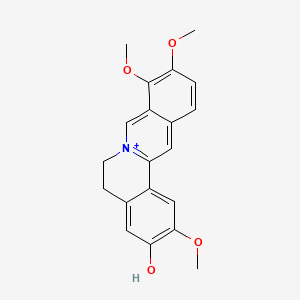

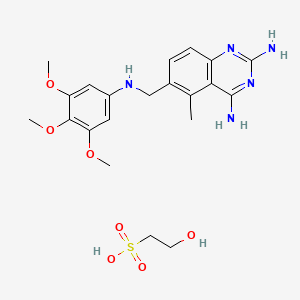

2-[3-(trifluoromethyl)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZBJOKDYZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023063 | |

| Record name | Flufenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Flufenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

530-78-9 | |

| Record name | Flufenamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenamic acid [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flufenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flufenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | flufenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flufenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flufenamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60GCX7Y6BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

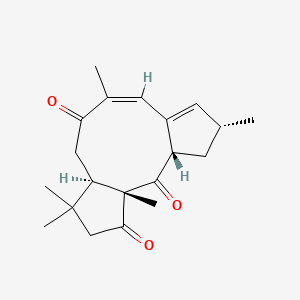

![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)